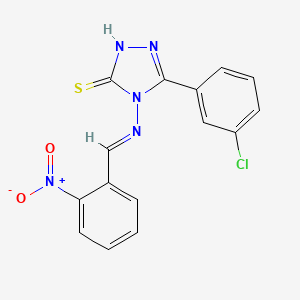![molecular formula C31H37N3OS2 B12032540 (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-51-2](/img/structure/B12032540.png)
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a long dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with acetophenone under acidic conditions.
Synthesis of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of dodecylamine with carbon disulfide and chloroacetic acid.
Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the thiazolidinone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has potential applications as a probe for studying enzyme mechanisms and as a ligand for binding studies. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical investigations.
Medicine
Medically, this compound is being investigated for its potential therapeutic properties. Its structure suggests it could have activity against certain diseases, possibly through interactions with specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiazolidinone ring may also play a role in binding to biological macromolecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one: can be compared to other thiazolidinone derivatives, such as .
Pyrazole derivatives: like are also similar in structure and can provide insights into the reactivity and applications of the compound.
Uniqueness
The uniqueness of this compound lies in its combination of a long dodecyl chain with the pyrazole and thiazolidinone rings. This structure imparts specific physical and chemical properties that can be exploited in various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
623940-51-2 |
|---|---|
Molecular Formula |
C31H37N3OS2 |
Molecular Weight |
531.8 g/mol |
IUPAC Name |
(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-dodecyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H37N3OS2/c1-2-3-4-5-6-7-8-9-10-17-22-33-30(35)28(37-31(33)36)23-26-24-34(27-20-15-12-16-21-27)32-29(26)25-18-13-11-14-19-25/h11-16,18-21,23-24H,2-10,17,22H2,1H3/b28-23- |
InChI Key |
LJWPRMNTEYOREB-NFFVHWSESA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B12032464.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12032468.png)

![5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12032503.png)



![(5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12032519.png)


![4-((5Z)-5-{1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12032529.png)
![(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B12032542.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12032547.png)
![4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12032549.png)
